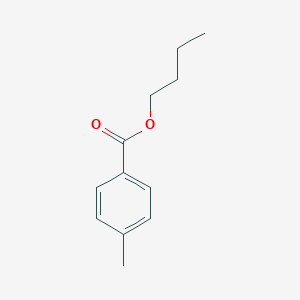
4-methylbenzoic acid butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylbenzoic acid butyl ester is an organic compound with the molecular formula C12H16O2. It is also known as butyl 4-methylbenzoate. This compound is a type of ester, which is formed by the reaction of an acid and an alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
准备方法
Synthetic Routes and Reaction Conditions
4-methylbenzoic acid butyl ester can be synthesized through the esterification of 4-methylbenzoic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
4-Methylbenzoic acid+ButanolAcid catalystButyl 4-methylbenzoate+Water
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-methyl-, butyl ester involves similar principles but on a larger scale. The process may include continuous distillation to remove water and drive the equilibrium towards ester formation. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
4-methylbenzoic acid butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methylbenzoic acid and butanol in the presence of an acid or base.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 4-Methylbenzoic acid and butanol.
Reduction: 4-Methylbenzyl alcohol and butanol.
Transesterification: A different ester depending on the alcohol used.
科学研究应用
4-methylbenzoic acid butyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of benzoic acid, 4-methyl-, butyl ester involves its interaction with biological molecules through ester hydrolysis. The ester bond is cleaved by esterases, releasing 4-methylbenzoic acid and butanol. The released 4-methylbenzoic acid can then interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of a butyl group.
Benzoic acid, 4-methyl-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Benzoic acid, 4-methyl-, propyl ester: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
4-methylbenzoic acid butyl ester is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and boiling point. These properties make it suitable for specific applications in fragrance and flavor industries.
属性
CAS 编号 |
19277-56-6 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
butyl 4-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
UYGHRCCJWWYXMY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
规范 SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
Key on ui other cas no. |
19277-56-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

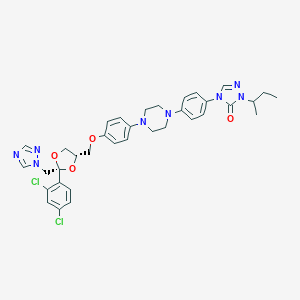


![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)




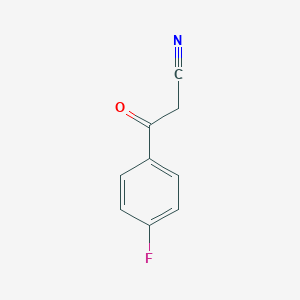
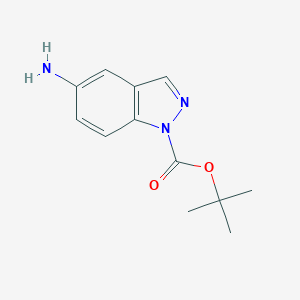


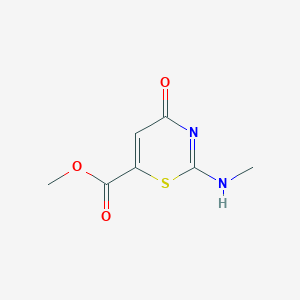
![1-[bis(aziridin-1-yl)phosphoryl]azepane](/img/structure/B105879.png)
